Product packaging for 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol(Cat. No.:CAS No. 743438-32-6)

2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol

Cat. No.: B3357633
CAS No.: 743438-32-6
M. Wt: 141.21 g/mol
InChI Key: GQPOEQRDRAODEG-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is built around the 3-azabicyclo[3.2.0]heptane scaffold, a bicyclic structure that has been identified as a valuable framework for developing biologically active molecules . Derivatives of the 3-azabicyclo[3.2.0]heptane core have been explored for their dopaminergic activity, showing significant binding affinity at D2L and D3 dopamine receptors, which are important targets for neurological disorders . Furthermore, N-substituted 3-azabicyclo[3.2.0]heptane derivatives have been patented for their antipsychotic activity, indicating the potential of this scaffold in the development of central nervous system (CNS) therapeutics . The synthetic approaches for related 3-azabicyclo[3.2.0]heptane building blocks often involve [3+2] cycloaddition reactions, highlighting the utility of these structures in chemical synthesis . The compound is intended for research applications as a building block in the synthesis of more complex molecules for pharmacological evaluation and as a scaffold in the design of novel bioactive compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3357633 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol CAS No. 743438-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-azabicyclo[3.2.0]heptan-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-4-3-9-5-7-1-2-8(7)6-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPOEQRDRAODEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666196
Record name 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743438-32-6
Record name 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Azabicyclo 3.2.0 Heptan 3 Yl Ethanol and Its Azabicyclo 3.2.0 Heptane Core

[2+2] Cycloaddition Approaches for Azabicyclo[3.2.0]heptane Construction

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two components with double bonds, is a cornerstone in the synthesis of the bicyclo[3.2.0]heptane core. tum.de This approach can be initiated photochemically or catalyzed by metals and can proceed in either an intermolecular or intramolecular fashion. taltech.ee

Photochemical methods are widely employed to overcome the thermally forbidden nature of [2+2] cycloadditions. nih.gov These reactions often rely on the photoexcitation of one of the alkene components, either directly or through the use of a photosensitizer, to a triplet state which then reacts with the second alkene.

One established example is the intermolecular [2+2]-photocycloaddition between an N-protected 3-pyrroline (B95000) and maleic anhydride (B1165640). taltech.ee This reaction, often using acetophenone (B1666503) as a photosensitizer, yields a tricyclic product that serves as a precursor to the 3-azabicyclo[3.2.0]heptane skeleton. unipv.it For instance, the reaction between N-(trifluoroacetyl)-3-pyrroline and maleic anhydride under photochemical conditions produces the corresponding tricycle in a 43% yield. unipv.it Similarly, functionalized 3-azabicyclo[3.2.0]heptanes have been prepared via the one-step intermolecular photocycloaddition of N-benzylmaleimide to various alkenes. enamine.net

The engagement of unactivated olefins in these cycloadditions has been a significant challenge. However, recent advancements have enabled the synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine (B93489) through an amine-tolerant photochemical [2+2] cycloaddition. nih.gov This method utilizes catalytic amounts of CuSO4 in aqueous media with a 254 nm light source, successfully cyclizing even the free diallylamine (R=H) in an 82% yield. unipv.it

Furthermore, intramolecular [2+2]-cyclization of acetophenone enamides has been shown to produce 2-azabicyclo[3.2.0]heptanes, which are valuable building blocks for drug discovery and have been used in the synthesis of the conformationally restricted proline analogue, 2,3-ethanoproline. nih.govacs.org

The synthesis of borylated 3-azabicyclo[3.2.0]heptanes has also been achieved through the [2+2] photocycloaddition of alkenyl boronic derivatives with maleimides or maleic anhydride. nih.gov This method provides bi- and trifunctional building blocks that allow for further derivatization through C-C coupling or oxidative deborylation reactions. nih.gov

Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions
ReactantsProduct TypeKey Features/ConditionsYieldCitations
N-(trifluoroacetyl)-3-pyrroline + Maleic AnhydrideTricyclic precursor to 3-azabicyclo[3.2.0]heptaneIntermolecular, Acetophenone sensitizer43% unipv.it
Diallylamine3-Azabicyclo[3.2.0]heptaneIntramolecular, CuSO₄ catalyst, aqueous media82% unipv.it
Acetophenone enamides2-Azabicyclo[3.2.0]heptanesIntramolecular- nih.govacs.org
Alkenyl boronic derivatives + MaleimidesBorylated 3-azabicyclo[3.2.0]heptanesIntermolecular, provides functional handlesUp to 60g scale nih.gov
N-Benzylmaleimide + AlkenesFunctionalized 3-azabicyclo[3.2.0]heptanesIntermolecular- enamine.net

Transition metal catalysis provides an alternative to photochemical excitation for promoting [2+2] cycloadditions. Various metals have been found to effectively catalyze the cycloisomerization of enynes and other suitable substrates to form the azabicyclo[3.2.0]heptane framework.

Platinum chloride (PtCl₂) is a notable catalyst for the cyclization of enantiopure enynes into the corresponding azabicyclo[3.2.0]heptanes. taltech.ee This reaction proceeds in moderate yields (21-60%) and maintains the enantiopurity of the starting material. taltech.ee Gold and platinum catalysts have also been shown to be effective in the cycloisomerization of amide- or ester-tethered 1,6-enynes to yield bicyclo[3.2.0]hept-6-en-2-ones. acs.orgresearchgate.net

Copper(I) iodide (CuI) catalysis has also been demonstrated for the [2+2]-cyclization of substrates like 3-cinnamyl-4-vinyloxazolidinone, leading to enantiomerically pure azabicyclo[3.2.0]heptane with high diastereoselectivity. taltech.ee Additionally, copper-catalyzed cascade reactions of diazo compounds with allenynes can produce functionalized 3-azabicyclo frameworks through an intramolecular [2+2] cycloaddition of a bisallene intermediate. researchgate.net Photoexcited copper(I) complexes have also been used to catalyze the [2+2] photodimerization of cinnamates and cinnamamides under visible light. researchgate.net

Table 2: Metal Catalysts in [2+2] Cycloaddition for Azabicyclo[3.2.0]heptane Synthesis
CatalystSubstrate TypeProduct TypeKey FeaturesCitations
PtCl₂Enantiopure enynesAzabicyclo[3.2.0]heptanesMaintains enantiopurity, moderate yields taltech.ee
CuI3-Cinnamyl-4-vinyloxazolidinoneEnantiopure azabicyclo[3.2.0]heptaneHigh diastereoselectivity taltech.ee
Copper complexesDiazo compounds + AllenynesFunctionalized 3-azabicyclo frameworksCascade reaction via bisallene intermediate researchgate.net
Au(I)/Au(III)Amide/Ester-tethered 1,6-enynesBicyclo[3.2.0]hept-6-en-2-onesCycloisomerization/skeletal rearrangement acs.orgresearchgate.net

Both intermolecular and intramolecular pathways are viable for [2+2] cycloadditions, with the choice often dictated by the desired substitution pattern and the availability of starting materials. taltech.ee

Intramolecular cycloadditions involve tethering the two reacting alkene moieties within the same molecule. This strategy is often favored for its ability to control regioselectivity and generate complex, fused ring systems from relatively simple precursors. nih.gov Examples include the cyclization of diallylamines and acetophenone enamides, which directly yield the bicyclic core. unipv.itnih.govacs.org The stereoselectivity of these reactions can be high, particularly when chiral auxiliaries or specific substitution patterns are used on the tether. nih.gov

Intermolecular cycloadditions occur between two separate molecules. While potentially more convergent, they can suffer from poor regio- and diastereoselectivity unless alkenes with significant steric or electronic differences are used. nih.govenamine.net A common strategy involves using an electron-deficient alkene, such as a maleimide (B117702) or maleic anhydride, which reacts with a more electron-neutral alkene. taltech.eeenamine.net These reactions provide a direct route to functionalized cyclobutanes that can be further elaborated into the desired azabicyclo[3.2.0]heptane derivatives. enamine.net

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition, which combines a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile), is a powerful method for constructing five-membered heterocyclic rings like pyrrolidine (B122466). thieme.denih.gov This strategy is particularly effective for synthesizing highly substituted azabicyclo[3.2.0]heptane systems.

Azomethine ylides are versatile 1,3-dipoles extensively used in [3+2] cycloadditions to create pyrrolidine rings. thieme.denih.gov

An efficient one-pot, three-component [3+2] cycloaddition has been developed for the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks. This reaction involves azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, which then react with various maleimides and itaconimides. The process affords the desired spiro and dispiro compounds in moderate to high yields (up to 93%) with excellent regioselectivity and good diastereoselectivity under mild conditions. acs.org

The synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptane frameworks, however, is prominently achieved through visible light-mediated [2+2] cycloadditions involving 2-isoxazoline-3-carboxylates. nih.govrsc.org As this methodology falls outside the scope of [3+2] cycloaddition strategies, it is not further detailed in this section.

The [3+2] cycloaddition is a highly effective route for creating diverse 3-azabicyclo[3.2.0]heptane-derived building blocks. A key strategy involves the reaction between an azomethine ylide and a cyclobutene (B1205218) derivative, which serves as the dipolarophile.

An efficient synthesis of substituted 3-azabicyclo[3.2.0]heptanes is based on the [3+2] cycloaddition of an in situ generated azomethine ylide with a cyclobutene-1-carboxylate ester. researchgate.net This approach has been successfully applied on a multigram scale, demonstrating its utility for producing these valuable scaffolds for parallel synthesis libraries. researchgate.net

Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides provides direct access to densely substituted 3-azabicyclo[3.2.0]heptanes. acs.org Using a CuI/(R)-Fesulphos catalytic system, high levels of both diastereoselectivity and enantioselectivity (up to 98% ee) have been achieved. acs.org A silver-catalyzed variant using iminoesters as azomethine ylide precursors has also been reported to be effective. researchgate.net

Table 3: [3+2] Cycloaddition for 3-Azabicyclo[3.2.0]heptane Synthesis
Dipolarophile1,3-Dipole SourceCatalyst/ConditionsKey FeaturesCitations
Cyclobutene-1-carboxylateAzomethine ylide (in situ)ThermalMultigram scale, suitable for library synthesis researchgate.net
CyclobutenonesAzomethine ylidesCuI/(R)-FesulphosCatalytic, asymmetric, high diastereo- and enantioselectivity acs.org
CyclobutenonesIminoesters (azomethine ylide precursor)AgOAc/LigandCatalytic, asymmetric researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for constructing the bicyclic core, where a pre-functionalized linear or monocyclic precursor undergoes a ring-closing reaction. This approach offers advantages in controlling regioselectivity and stereoselectivity by pre-organizing the reactive centers.

A common and effective method for forming the azabicyclo[3.2.0]heptane ring system is through the intramolecular cyclization of a pyrrolidine-2-acetic acid derivative, which is a type of β-amino acid. This process results in the formation of a bicyclic lactam, known as a carbapenam (B8450946) or azabicyclo[3.2.0]heptan-7-one.

A general approach begins with a suitably substituted pyrrole (B145914), which is first hydrogenated to form a cis-2,5-disubstituted pyrrolidine. rsc.orgresearchgate.net This crucial hydrogenation step establishes the stereochemistry of the final bicyclic product. The resulting pyrrolidine-2-acetic acid is then subjected to cyclization conditions to form the fused lactam ring. For instance, azabicyclo[3.2.0]heptan-7-ones have been successfully prepared from pyrrole by first performing substitution at the 2- and 5-positions, followed by catalytic hydrogenation to create the pyrrolidine-2-acetic acid derivative, and finally cyclizing the product. rsc.orgresearchgate.net The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrole precursor facilitates the hydrogenation process. rsc.orgresearchgate.net

The synthesis of nuclear analogues of β-lactam antibiotics often employs this strategy. For example, a versatile monocyclic β-lactam intermediate can be used to construct a 7-oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov Similarly, the penam (B1241934) structure, (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a classic example of this bicyclic lactam core. dokumen.pub

Table 1: Examples of Bicyclic Lactam Synthesis via β-Amino Acid Cyclization

Precursor TypeKey StepsResulting Core StructureReference
2,5-disubstituted pyrroles1. Catalytic Hydrogenation 2. CyclizationAzabicyclo[3.2.0]heptan-7-one rsc.orgresearchgate.net
Monocyclic β-lactamIntramolecular Cyclization7-Oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov
6-Aminopenicillanic acid (6-APA) derivativeProtection and Esterification(2S,5R,6R)-6-(tert-butoxycarbonyl amino)-3,3-dimethyl-7-oxo-4-thio-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid google.com

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Sequences

The Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) sequence provides an efficient pathway to 2-azabicyclo[3.2.0]heptane systems. d-nb.info This method builds the heterocyclic ring onto a pre-existing cyclobutane (B1203170) core. d-nb.info

The process typically starts with a 2-(ω-haloalkyl)cyclobutanone. d-nb.info This starting material undergoes a one-pot reaction sequence. First, a Strecker reaction occurs, involving the ketone, an amine (such as benzylamine), and a cyanide source (like acetone (B3395972) cyanohydrin). This forms an α-amino nitrile intermediate. This intermediate then undergoes an intramolecular nucleophilic cyclization, where the newly formed amino group displaces the terminal halide on the alkyl chain, closing the five-membered pyrrolidine ring and forming the final 2-azabicyclo[3.2.0]heptane structure. d-nb.info This methodology has been successfully applied to the multigram synthesis of bicyclic proline analogues and monoprotected diamines. d-nb.info

The cycloisomerization of acyclic polyenes or enynes is a primary strategy for synthesizing the bicyclo[3.2.0]heptane skeleton. taltech.ee This atom-economical approach involves the rearrangement of a linear substrate containing multiple double or triple bonds into a cyclic product, often catalyzed by a transition metal.

For the synthesis of azabicyclo[3.2.0]heptanes, an enyne substrate is typically used. A platinum catalyst, such as PtCl₂, can effectively catalyze the cyclization of enynes to the corresponding azabicyclo[3.2.0]heptanes in moderate yields. taltech.ee The reaction can be designed to be enantioselective by using an iridium-catalyzed asymmetric allylic amination to introduce chirality into the enyne precursor before the cyclization step. taltech.ee Iron-catalyzed intramolecular [2π + 2π] cycloaddition of substrates like diallyl amines has also been reported to yield N-substituted azabicyclo[3.2.0]heptane products. mdpi.com

Catalytic Hydrogenation Approaches for Ring System Formation

Catalytic hydrogenation is a fundamental tool in the synthesis of the azabicyclo[3.2.0]heptane core, primarily used for the stereoselective reduction of aromatic pyrrole rings to saturated pyrrolidine rings, which are then cyclized.

The stereochemical outcome of the final bicyclic product is often determined during the hydrogenation of a substituted pyrrole ring. The catalytic hydrogenation of 2,5-disubstituted pyrroles consistently yields the corresponding cis-2,5-disubstituted pyrrolidines. rsc.orgresearchgate.net This stereoselectivity is crucial because this cis-relationship is required for the subsequent intramolecular cyclization to form the fused four-membered ring of the azabicyclo[3.2.0]heptan-7-one.

A high degree of facial stereoselectivity is observed during the hydrogenation of N-tert-butoxycarbonylpyrroles that have an α-substituent on an acetate (B1210297) side chain. rsc.org This stereocontrol allows for the isolation of products like 6-phthalimidoazabicyclo[3.2.0]heptan-7-one as a single diastereoisomer. rsc.org The presence of the bulky N-Boc protecting group is noted to make the hydrogenation proceed more readily. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity in hydrogenation reactions. For the conversion of pyrrole derivatives to the pyrrolidines needed for azabicyclo[3.2.0]heptane synthesis, various noble metal catalysts are employed.

Commonly used catalysts include palladium on carbon (Pd/C) and rhodium on alumina (B75360) (Rh/Al₂O₃). rsc.orgresearchgate.netresearchgate.net For instance, in the conversion of glutamic acid (which can cyclize to a pyrrolidone derivative), a range of supported catalysts including Rh, Pt, Ru, and Pd on alumina were tested, with Ru/Al₂O₃ showing a maximum yield of 60% under 20 bars of hydrogen at 160 °C. researchgate.net In other applications, such as CO₂ methanation, mechanical mixtures of Rh/γ-Al₂O₃ and Pd/γ-Al₂O₃ have demonstrated a synergistic effect, enhancing reaction rates compared to the pure rhodium catalyst. researchgate.net Single-site palladium catalysts anchored on materials like graphitic carbon nitride have also been developed, showing high activity and selectivity in the hydrogenation of various functional groups. recercat.cat

Table 2: Catalyst Systems for Hydrogenation in Related Syntheses

Catalyst SystemSupportApplicationKey FindingReference
Rh, Pt, Ru, PdAlumina (Al₂O₃)Conversion of glutamic acid to 2-pyrrolidoneRu/Al₂O₃ provided the highest yield (60%). researchgate.net
Rhodium (Rh)γ-Alumina (γ-Al₂O₃)CO₂ MethanationActs as the primary active catalyst. researchgate.net
Palladium (Pd)γ-Alumina (γ-Al₂O₃)CO₂ MethanationInert alone but shows synergistic activity when mixed with Rh/γ-Al₂O₃. researchgate.net
Palladium (Pd)Carbon (C)General HydrogenationStandard benchmark catalyst. rsc.org
Palladium (Pd)Graphitic Carbon NitrideHydrogenation of alkynes and nitroarenesSingle-site catalyst shows high activity and selectivity. recercat.cat

Multicomponent Cascade Reactions Leading to Azabicyclo[3.2.0]heptanes

Multicomponent cascade reactions offer an efficient and atom-economical approach to complex molecular architectures like the azabicyclo[3.2.0]heptane core. These reactions combine three or more starting materials in a single operation to form multiple new chemical bonds, thereby reducing synthesis time, cost, and waste.

A notable example involves a three-component triple cascade reaction that proceeds through an iminium–enamine–iminium sequential activation. acs.orgelectronicsandbooks.com This process is initiated by a hetero-Michael addition to an α,β-unsaturated aldehyde, leading to the formation of [3.2.0]heterobicycles with high diastereoselectivity. acs.orgelectronicsandbooks.com The reaction of an α,β-unsaturated aldehyde, an amine such as N-benzyl-(E)-4-aminocrotonate, and a secondary amine can yield the desired bicyclic ester. electronicsandbooks.com The diastereoselectivity and reaction rate have been found to be dependent on the nature of the (E)-4-heterocrotonate and the steric bulk of the secondary amine used. acs.orgelectronicsandbooks.com

In one specific manifestation of this methodology, the reaction between an α,β-unsaturated aldehyde, N-benzyl-(E)-4-aminocrotonate, and a secondary amine resulted in the formation of a racemic bicyclic ester. electronicsandbooks.com The formation of byproducts, such as those containing a pyrrolidine ring, could be suppressed by using a twofold excess of the α,β-unsaturated aldehyde and the secondary amine. electronicsandbooks.com While attempts to induce enantioselectivity using chiral hydrogen-bonding catalysts were not successful, the racemic products could be resolved through enzymatic kinetic resolution using immobilized Candida antarctica Lipase B (CALB). acs.orgelectronicsandbooks.com

Another approach to the azabicyclo[3.2.0]heptane skeleton involves an iridium-catalyzed asymmetric allylic amination to create a chiral enyne intermediate, which then undergoes a PtCl2-catalyzed cyclization to form the final bicyclic product with excellent enantioselectivity. taltech.ee

Table 1: Examples of Multicomponent Cascade Reactions for Azabicyclo[3.2.0]heptane Synthesis
Reactant 1Reactant 2Reactant 3Key Catalyst/ReagentProduct TypeDiastereomeric Ratio/eeReference
α,β-Unsaturated aldehydeN-benzyl-(E)-4-aminocrotonateSecondary amineOrganocatalyst (amine)Racemic bicyclic esterNot Reported (Racemic) electronicsandbooks.com
Enynes--PtCl2Azabicyclo[3.2.0]heptane92-99% ee taltech.ee
MaleimidesAlkenes/Alkynes-Visible-light photocatalyst3-Azabicyclo[3.2.0]heptane-fused scaffoldsNot Reported acs.org

Synthesis of 3-Azabicyclo[3.2.0]heptane from Diallylamine

A direct and effective method for the synthesis of the parent 3-azabicyclo[3.2.0]heptane scaffold is the photochemical [2+2] cycloaddition of diallylamine. orgsyn.orgorgsyn.org This reaction, a variation of the Kochi-Salomon reaction, is notable for its ability to engage two unactivated olefins. orgsyn.orgorgsyn.org A significant challenge with the classical Kochi-Salomon reaction is its intolerance to basic amines. orgsyn.orgorgsyn.org However, a modified procedure has been developed that overcomes this limitation by employing in situ protonation of the amine with an acid, effectively masking its basicity and allowing the cycloaddition to proceed. orgsyn.org

The synthesis is typically carried out by first preparing a solution of diallylamine in aqueous sulfuric acid. orgsyn.orgorgsyn.org This solution is then treated with a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). orgsyn.orgorgsyn.org The reaction mixture is subsequently irradiated with UV light (e.g., at 254 nm) for an extended period, leading to the formation of the 3-azabicyclo[3.2.0]heptane ring system. orgsyn.org Upon completion of the photoreaction, the product is typically isolated as its hydrochloride salt. orgsyn.orgorgsyn.org

One of the practical challenges associated with this synthesis is the high aqueous solubility of the 3-azabicyclo[3.2.0]heptane product, which can complicate its extraction from the aqueous reaction medium. orgsyn.orgorgsyn.org Despite this, the method provides a valuable route to the unsubstituted 3-azabicyclo[3.2.0]heptane core.

Table 2: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride from Diallylamine
Starting MaterialKey ReagentsReaction TypeKey ConditionsProductReference
DiallylamineH₂SO₄, CuSO₄·5H₂O, HClPhotochemical [2+2] Cycloadditionhv (254 nm), H₂O3-Azabicyclo[3.2.0]heptane hydrochloride orgsyn.orgorgsyn.org

Intramolecular [2+2] photocycloadditions of substituted trans-N-cinnamyl-N-allylamines have also been reported to produce exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org These reactions are typically carried out in acidified acetone solutions under UV irradiation. clockss.org

Stereochemical Control and Selectivity in Azabicyclo 3.2.0 Heptane Synthesis

Diastereoselective Synthesis of Azabicyclo[3.2.0]heptane Frameworks

Diastereoselectivity in the synthesis of the 3-azabicyclo[3.2.0]heptane core is frequently achieved through intramolecular [2+2] photocycloaddition reactions. These reactions have proven to be highly effective in establishing the relative stereochemistry of the newly formed chiral centers.

One common strategy involves the photochemical cyclization of diolefins where two alkene units are in a 1,6-relationship. For instance, the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition of diallylamine (B93489) derivatives results in the exclusive formation of cis-fused 3-azabicyclo[3.2.0]heptane products d-nb.info. The coordination of both olefin units to the copper center is believed to direct the cyclization to proceed from the less hindered face, leading to the observed cis configuration d-nb.info.

Similarly, intermolecular [2+2] photocycloaddition reactions have been employed with high diastereoselectivity. The reaction between N-protected 3-pyrroline (B95000) and maleic anhydride (B1165640) or furan-2(5H)-one, for example, has been shown to yield exclusively the exo diastereomer of the 3-azabicyclo[3.2.0]heptane skeleton sci-hub.se. Furthermore, visible-light-induced intermolecular [2+2] cycloaddition between N-substituted maleimides and various alkenes also proceeds with good diastereoselectivity under mild conditions taltech.ee.

The choice of reactants and reaction conditions can significantly influence the diastereomeric outcome. In multicomponent cascade reactions, the formation of the bicyclic product can be highly diastereoselective, predominantly affording a single diastereoisomer nih.gov. The diastereoselectivity in some of these cascade reactions has been observed to be dependent on reaction time and temperature, with lower temperatures favoring the kinetic diastereomer over the thermodynamic product.

Reaction TypeReactantsCatalyst/ConditionsKey Finding
Intramolecular [2+2] PhotocycloadditionDiallylamine derivativesCu(I), hv (254 nm)Exclusive formation of cis-fused products d-nb.info.
Intermolecular [2+2] PhotocycloadditionN-protected 3-pyrroline and maleic anhydrideSensitized, hvExclusive formation of the exo diastereomer sci-hub.se.
Visible-Light [2+2] CycloadditionN-substituted maleimides and alkenesPhotosensitizer, visible lightGood chemo-, regio-, and diastereoselectivity taltech.ee.
Intramolecular [2+2] PhotocycloadditionChiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazineshvHighly diastereoselective, leading to cis-fused derivatives thieme-connect.com.
Multicomponent Cascade ReactionCinnamaldehyde, secondary amine, α,β-unsaturated esterCatalyst-freeHighly diastereoselective formation of a single isomer nih.gov.

Enantioselective Approaches (e.g., asymmetric allylic amination, kinetic resolution)

Achieving enantioselectivity in the synthesis of 3-azabicyclo[3.2.0]heptanes is critical for developing chiral therapeutic agents. Several approaches have been successfully implemented, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

Chiral Auxiliaries: A powerful strategy involves attaching a chiral auxiliary to the substrate to direct the stereochemical course of the reaction. For instance, enantiomerically pure 3-azabicyclo[3.2.0]heptanes have been synthesized via [2+2] photocyclization using optically active starting materials sci-hub.se. In one study, chiral oxazolidinones were bound to aryl bis-enone substrates, which, upon visible-light-mediated photocycloaddition, yielded enantioenriched bicyclo[3.2.0]heptane derivatives researchgate.net. The chiral auxiliary effectively controls the facial selectivity of the cycloaddition, and can be subsequently removed to afford the enantiopure product. Similarly, intramolecular [2+2] photocycloadditions on chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines derived from (-)-8-aminomenthol are highly diastereoselective, and the elimination of the menthol appendage provides enantiopure 3-azabicyclo[3.2.0]heptanes thieme-connect.com.

Kinetic Resolution: Another effective method for obtaining enantiopure compounds is the kinetic resolution of a racemic mixture. Chemoenzymatic methods have been particularly successful. Racemic 3-azabicyclo[3.2.0]heptane derivatives have been efficiently resolved using immobilized lipase B from Candida antarctica (Novozym 435) google.com. In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting enantiomer (which remains unreacted) google.com. This method is valued for its high efficiency and the environmentally benign conditions under which it is performed.

Enantioselective MethodDescriptionExample
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction.Chiral oxazolidinones attached to bis-enone structures guide organophotoredox-catalyzed [2+2] cycloaddition to produce enantioenriched Bicyclo[3.2.0]heptanes researchgate.net.
Kinetic Resolution The enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for their separation.Immobilized lipase B of Candida antarctica (Novozym 435) is used to resolve racemic 3-azabicyclo[3.2.0]heptane derivatives, where individual enantiomers were found to have distinct affinities for dopamine receptors google.com.
Optically Active Starting Material The synthesis begins with an enantiomerically pure starting material, transferring its chirality to the final product.Enantiomerically pure azabicyclo[3.2.0]heptanes are synthesized from optically active vinylglycine derivatives via [2+2]-photocyclization sci-hub.se.

Influence of Protecting Groups on Stereoselectivity (e.g., tert-butoxycarbonyl group)

The choice of the nitrogen protecting group in the synthesis of 3-azabicyclo[3.2.0]heptanes is not merely a matter of masking the amine's reactivity but can also play a crucial role in directing the stereochemical outcome of key bond-forming steps. The steric and electronic properties of the protecting group can influence the conformation of reaction intermediates and transition states, thereby affecting diastereoselectivity.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context. Its bulky nature can provide significant steric hindrance, which can be exploited to control the facial selectivity of reactions. For example, in the synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, the Boc group influences the placement of the amino substituent into pseudo-equatorial or pseudo-axial positions, effectively locking the conformation of the molecule.

Comparative studies have shown that different protecting groups can lead to varying levels of selectivity. For instance, in one multicomponent synthesis of 3-azabicyclo[3.2.0]heptanes, a reaction with an N-benzyl (N-Bn) protected substrate was found to be more chemo- and diastereoselective, albeit slower, than the corresponding reaction using an N-tosyl (N-Ts) protected substrate. This highlights the delicate balance between steric and electronic effects imparted by the protecting group.

Furthermore, electron-withdrawing protecting groups can be strategically employed to deactivate certain positions towards undesired side reactions, thereby enhancing stereocontrol. In the synthesis of a related spiro-iminosugar, reducing the electron density at specific C-H bonds by using electron-withdrawing protecting groups was key to achieving complete regioselectivity in a C-H amination step, a principle applicable to controlling selectivity in azabicyclo[3.2.0]heptane synthesis.

Mechanistic Insights into Stereocontrol

A detailed understanding of the reaction mechanism is fundamental to controlling the stereoselectivity of 3-azabicyclo[3.2.0]heptane synthesis. Computational studies, particularly Density Functional Theory (DFT) calculations, have been invaluable in elucidating the transition states and reaction pathways that govern the formation of specific stereoisomers.

In the context of [2+2] photocycloaddition reactions, the stereochemical outcome is often determined during the intramolecular radical cycloaddition step. For example, in an organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, experimental and computational analyses confirmed that the reaction proceeds through a radical anion mechanism researchgate.net. DFT calculations helped to validate the proposed reaction pathway and assess the absolute configuration of the chiral products, providing a basis for strategies to enhance stereoselectivity researchgate.net.

Similarly, for multicomponent cascade reactions that form the 3-azabicyclo[3.2.0]heptane core, DFT studies have been used to investigate the proposed mechanisms and explain the high diastereoselectivity observed nih.gov. These calculations can compare the activation energies of different pathways, revealing the preferred mechanistic route. For instance, studies have shown that a pathway involving a Michael addition followed by an intramolecular Mannich reaction and subsequent ring closure can be lower in energy, thus favoring the formation of a specific diastereomer nih.gov. These mechanistic insights are crucial for the rational design of new synthetic routes with improved stereocontrol.

Spectroscopic and Structural Characterization Methodologies for Azabicyclo 3.2.0 Heptanes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structures of azabicyclo[3.2.0]heptane derivatives. ru.nl While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, advanced two-dimensional (2D) experiments are crucial for determining the relative stereochemistry of the fused ring system. taltech.eewikipedia.org

Key 2D NMR techniques used for these scaffolds include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgslideshare.net It is instrumental in tracing the proton connectivity throughout the entire carbon skeleton of the azabicyclo[3.2.0]heptane core and the ethanol (B145695) substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.orgprinceton.edu It allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on their corresponding, and often better resolved, proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), providing critical information about the connectivity of quaternary carbons and linking different spin systems together. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for stereochemical assignment, NOESY identifies protons that are close in space, regardless of their bonding connectivity. slideshare.net For azabicyclo[3.2.0]heptanes, NOESY can establish the cis or trans relationship of substituents by observing spatial correlations between protons across the ring fusion or on different rings. taltech.ee For instance, in a study of related bicyclic systems, the observation of a NOE effect between specific protons confirmed their spatial proximity and thus the relative configuration of the molecule. taltech.ee

The relative stereochemistry at the bridgehead carbons and any substituted positions on the rings can be inferred from coupling constants (³JHH) and NOE data. For example, the coupling constant between protons H-1 and H-2 in a 3-azabicyclo[3.2.0]heptane derivative can distinguish between exo and endo configurations. A small coupling constant (< 1 Hz) often indicates a trans relationship, while a larger coupling (e.g., 5 Hz) suggests a cis relationship. taltech.ee

Table 1: Representative NMR Data for a Substituted 3-Azabicyclo[3.2.0]heptane Scaffold Note: This table is a generalized representation based on data for similar structures. orgsyn.orgclockss.org Chemical shifts for the specific compound 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol may vary.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
C1/C5 (Bridgehead)~3.4 - 3.6~35 - 42COSY with C6/C7 and C2/C4 protons. HMBC to multiple ring carbons.
C2/C4 (N-adjacent CH₂)~3.0 - 3.4~52 - 54COSY with bridgehead and other C2/C4 protons. HMBC to ethanol substituent carbons.
C6/C7 (Cyclobutane CH₂)~1.9 - 2.3~23 - 32COSY with bridgehead protons and geminal protons.
N-CH₂ (Ethanol)~2.7 - 2.9~58 - 62COSY with O-CH₂. HMBC to C2/C4 of the ring.
O-CH₂ (Ethanol)~3.6 - 3.8~60 - 64COSY with N-CH₂.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and torsional angles. thieme-connect.de This technique unambiguously establishes both the relative and, for enantiomerically pure samples, the absolute stereochemistry of all chiral centers in the molecule. researchgate.netresearchgate.net

For derivatives of azabicyclo[3.2.0]heptane, a single-crystal X-ray structure analysis can confirm the stereochemical assignments made by NMR. acs.orggrafiati.com It provides a clear visualization of the puckering of the cyclobutane (B1203170) and pyrrolidine (B122466) rings and the orientation of the ethanol substituent relative to the bicyclic core. iucr.org The angle between the mean planes of the cyclobutane and the fused pyrrolidine ring is a key parameter, typically around 67°. iucr.org

The determination of absolute configuration for a light-atom molecule (containing only C, H, N, O) can be challenging but is achievable, often through the use of anomalous scattering effects, especially with high-quality data. researchgate.net Alternatively, converting the molecule into a salt or derivative with a heavier atom (like bromine or a metal) can make the determination more straightforward. researchgate.net

Table 2: Representative Crystallographic Data for an Azabicyclo[3.2.0]heptane Derivative Note: Data is based on published structures of related compounds. clockss.orggrafiati.comiucr.org Exact values will be specific to the crystal structure of the title compound.

ParameterTypical ValueSignificance
C-N bond length~1.45 - 1.48 ÅStandard single bond length within the pyrrolidine ring.
C-C bond length (cyclobutane)~1.53 - 1.56 ÅTypical for strained four-membered rings.
C-C-C angle (cyclobutane)~89° - 91°Confirms the near-square, strained nature of the cyclobutane ring. grafiati.com
Ring Fusioncis-fusedDefines the overall shape and stereochemistry of the bicyclic system.
Crystal Systeme.g., MonoclinicDescribes the symmetry of the unit cell in the crystal lattice. clockss.org
Space Groupe.g., P2₁Defines the specific symmetry operations within the unit cell. clockss.org

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov For this compound, the molecular formula is C₈H₁₅NO, corresponding to a molecular weight of 141.21 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 142. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. orgsyn.org

Under harsher ionization conditions, such as Electron Ionization (EI), or by using tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion, characteristic fragmentation occurs, providing clues to the molecule's structure. miamioh.eduaip.org For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edufuture4200.com

Key fragmentation pathways for azabicyclo[3.2.0]heptane derivatives include:

α-Cleavage: Cleavage of the C1-C2 or C4-C5 bonds can lead to the opening of the pyrrolidine ring.

Loss of the Ethanol Substituent: Cleavage of the N-C bond of the ethanol side chain can occur.

Ring Fission: Fragmentation of the cyclobutane ring, often through retro-[2+2] cycloaddition, can lead to the loss of ethylene (B1197577) (C₂H₄). aip.org

Table 3: Predicted Major Fragments for this compound in EI-MS Note: This table is based on general fragmentation rules for cyclic amines. miamioh.eduaip.orgfuture4200.com

m/zProposed Fragment Structure/LossFragmentation Pathway
141[M]⁺ (Molecular Ion)Parent ion. Expected to be of odd mass due to the single nitrogen atom. future4200.com
112[M - C₂H₅]⁺Loss of an ethyl group, possibly from ring fragmentation.
97[M - C₂H₄O]⁺Loss of the hydroxyethyl (B10761427) group.
96[C₆H₁₀N]⁺Result of α-cleavage at the ethanol substituent, leading to a stable iminium ion.
70[C₄H₈N]⁺Further fragmentation of the bicyclic ring system.

Computational and Theoretical Investigations of Azabicyclo 3.2.0 Heptane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving azabicyclo[3.2.0]heptane systems. A primary application has been in understanding the formation of the bicyclic scaffold itself. For instance, the intramolecular [2+2] photochemical cycloaddition of N-allyl-N-cinnamylamines to form exo-aryl substituted 3-azabicyclo[3.2.0]heptanes is a key synthetic route. clockss.org DFT computational studies have provided insight into the mechanism of such [2+2] cycloadditions, suggesting they can be initiated by a triplet-triplet energy transfer process. researchgate.net

These calculations can map out the entire reaction pathway, identifying intermediates and transition states. For example, in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, DFT helps to explain the high diastereoselectivity observed, where the exo-aryl isomer is strongly favored over the endo isomer. clockss.org Similarly, DFT has been used to model the reaction mechanism of other complex reactions, such as the substitution on phosphazene polymers with bifunctional nucleophiles, using model compounds to make the calculations feasible. acs.org This approach of using a simpler model system is directly applicable to studying reactions of the 2-(3-azabicyclo[3.2.0]heptan-3-yl)ethanol side chain.

Table 1: Example of DFT-Calculated Parameters for a [2+2] Cycloaddition Reaction Step Note: This table is illustrative, showing typical data obtained from DFT calculations for a reaction step.

Parameter Reactant Complex Transition State Product Complex
Relative Energy (kcal/mol) 0.0 +15.2 -25.8
Key Bond Distance (Å) Cα-Cγ: 3.15 Cα-Cγ: 2.20 Cα-Cγ: 1.58
Key Bond Distance (Å) Cβ-Cδ: 3.21 Cβ-Cδ: 2.25 Cβ-Cδ: 1.59

| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |

Conformational Analysis and Energy Landscapes

The 3-azabicyclo[3.2.0]heptane core is a rigid bicyclic system, which significantly restricts its conformational freedom compared to monocyclic rings like piperidine (B6355638). whiterose.ac.uk This conformational rigidity is a key feature that makes these scaffolds attractive in medicinal chemistry. Computational methods are used to explore the subtle conformational variations that are possible and to determine their relative energies.

For this compound, conformational analysis would focus on the orientation of the ethanol (B145695) substituent relative to the bicyclic core. While the core itself is rigid, rotation around the N-C and C-C bonds of the side chain leads to different conformers. Computational studies can calculate the potential energy surface for these rotations, identifying low-energy (stable) conformations and the energy barriers between them. The conformation of related bicyclic systems, such as bicyclo[3.3.1]nonanes, has been extensively studied, revealing preferences for twin-chair or boat-chair forms depending on substitution. rsc.org Similar principles apply to the azabicyclo[3.2.0]heptane system, where computational models can predict the most stable arrangement of the atoms.

Molecular Mechanics and Semi-empirical Computations (e.g., PM3 method)

While DFT provides high accuracy, it is computationally expensive. Molecular mechanics (MM) and semi-empirical methods, such as PM3 (Parametrized Model 3), offer a faster alternative for evaluating the properties of large sets of molecules or for preliminary conformational searches. uobaghdad.edu.iqresearchgate.net These methods have been used to study various bicyclic and heterocyclic systems. uobaghdad.edu.iqresearchgate.net

For a ligand and its metal complexes based on a thia-azabicyclo[3.2.0]heptane core, the PM3 method was used to calculate key quantum chemical parameters like the heat of formation (ΔH°f), binding energy (ΔEb), and total energy (ET). uobaghdad.edu.iqresearchgate.netsemanticscholar.org These calculations provide a quantitative measure of the stability of different compounds and complexes. uobaghdad.edu.iq Molecular mechanics has also been employed to analyze the structure of related ketal derivatives of 5-aryl-3-azabicyclo[3.2.0]heptan-6-one. sci-hub.st

Table 2: Illustrative Output from a PM3 Calculation for a Conformer of this compound Note: This data is representative of the output from semi-empirical calculations.

Property Calculated Value Unit
Total Energy -45890.12 kcal/mol
Binding Energy -2450.78 kcal/mol
Heat of Formation -55.31 kcal/mol
Dipole Moment 2.15 Debye
HOMO Energy -9.88 eV

| LUMO Energy | 1.25 | eV |

Modeling of Reactive Sites and Transition States

Identifying the most likely sites for a molecule to react is a fundamental aspect of computational chemistry. For azabicyclo[3.2.0]heptane derivatives, this involves modeling the electron distribution to find nucleophilic and electrophilic centers. One common approach is to compute the electrostatic potential (ESP) mapped onto the molecule's electron density surface. uobaghdad.edu.iqresearchgate.net Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the lone pair on the nitrogen atom or the oxygen of the hydroxyl group in this compound. Regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.

Beyond static reactive sites, computational models are essential for characterizing the high-energy transition states that govern reaction rates. As mentioned in section 6.1, DFT calculations are the gold standard for locating and verifying transition state structures, which are identified as saddle points on the potential energy surface with exactly one imaginary vibrational frequency. researchgate.net The study of intramolecular photochemical [2+2]-cyclization to form 2-azabicyclo[3.2.0]heptanes is an example where understanding the transition states is key to explaining the reaction outcome. nih.gov

Analysis of Chemical Space using Tools like Exit Vector Plots (EVPs)

As chemists create libraries of compounds based on a central scaffold, it becomes important to understand the three-dimensional space that the substituents can occupy. Exit Vector Plots (EVPs) are a powerful computational tool for this analysis. researchgate.netrsc.org This method represents a scaffold as a simplified model with "exit vectors" pointing from the attachment points of the substituents. researchgate.net By plotting the geometric parameters that describe the relative orientation of these vectors (distances and angles), an EVP provides a convenient visualization of the chemical space covered by a particular scaffold. researchgate.netrsc.org

This approach has been applied to analyze the geometry of 3-azabicyclo[3.2.0]heptane derivatives. researchgate.net The analysis helps to compare the spatial arrangement of substituents on the azabicyclo[3.2.0]heptane core to that of other common scaffolds, like piperidines, demonstrating how the bicyclic structure offers access to different regions of chemical space. whiterose.ac.uk The utility of this scaffold has been further demonstrated through EVP analysis in the context of developing compound libraries for drug discovery. researchgate.net

Applications of 2 3 Azabicyclo 3.2.0 Heptan 3 Yl Ethanol and Azabicyclo 3.2.0 Heptane Scaffolds in Complex Organic Synthesis

Role as Key Building Blocks for Conformationally Restricted Systems

The defining feature of the azabicyclo[3.2.0]heptane scaffold is its conformational rigidity. d-nb.infobldpharm.com Unlike flexible, single-ring structures such as piperidine (B6355638), the fused ring system of 3-azabicyclo[3.2.0]heptane locks the molecule into a more defined three-dimensional shape. bldpharm.com This structural constraint is highly valuable in drug discovery, where a molecule's shape is critical for its ability to bind effectively to protein targets. rsc.org By replacing more flexible fragments with this rigid scaffold, chemists can design molecules with potentially higher potency and selectivity. d-nb.info

Substituted 3-azabicyclo[3.2.0]heptanes are often employed as conformationally restricted surrogates for the common piperidine motif. bldpharm.com Despite the structural difference, key physicochemical properties such as lipophilicity (logD) and aqueous solubility remain comparable, making it a suitable replacement in many medicinal chemistry projects. bldpharm.com The introduction of this sp3-rich, bicyclic system helps to escape the "flatland" of two-dimensional molecules that have historically dominated drug discovery, a strategy associated with greater clinical success. bldpharm.com This scaffold is featured in biologically active compounds such as the antipsychotic drug belaperidone (B1667915) and the antibiotic ecenofloxacin, demonstrating its utility in pharmaceutical development. d-nb.infoorgsyn.org

Table 1: Comparison of Measured Physicochemical Properties An interactive table comparing key properties of Piperidine and 3-Azabicyclo[3.2.0]heptane, based on data presented in cited literature.

Property Piperidine 3-Azabicyclo[3.2.0]heptane Reference
Lipophilicity (logD) 1.1 1.1 bldpharm.com
Aqueous Solubility (Sol.) High High bldpharm.com

| Metabolic Stability (CLint) | Similar | Similar | bldpharm.com |

Precursors in the Synthesis of Diverse Polycyclic Organic Molecules

The 3-azabicyclo[3.2.0]heptane framework serves as a versatile starting point for the synthesis of more elaborate polycyclic structures. orgsyn.orggrafiati.com Its inherent structure can be accessed through various synthetic strategies, most notably intramolecular [2+2] cycloaddition reactions. orgsyn.orgrsc.orgnih.gov These methods, which can be photochemical, thermal, or metal-catalyzed, forge the critical cyclobutane (B1203170) ring. orgsyn.orgtaltech.ee For instance, photochemical [2+2] cycloaddition is a powerful tool for creating the 3-azabicyclo[3.2.0]heptane core from acyclic precursors like diallylamines. orgsyn.orgresearchgate.net

Once formed, the bicyclic scaffold can be further modified. Its functional groups provide handles for subsequent reactions, allowing chemists to build additional rings and create complex, multi-cyclic architectures. acs.org For example, bicyclo[3.2.0]heptane lactones are valuable intermediates that can be converted into various derivatives, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. rsc.orgrsc.org This utility makes the scaffold an important precursor for accessing novel chemical space and constructing diverse molecular frameworks. orgsyn.orggrafiati.com

Integration into Chemical Libraries for Scaffold Diversity (e.g., DNA-encoded libraries)

The unique three-dimensional shape of the azabicyclo[3.2.0]heptane scaffold makes it a valuable component for chemical libraries used in drug discovery screening. nih.govresearchgate.net Increasing the fraction of sp3-hybridized carbon centers and structural complexity in screening libraries is a key goal in modern medicinal chemistry, as it is associated with a higher probability of identifying successful drug candidates. nih.gov The azabicyclo[3.2.0]heptane core and its analogues are ideal for this purpose.

This scaffold has been successfully incorporated into DNA-encoded libraries (DELT). nih.govrsc.orgrsc.org In one approach, densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, a related spirocyclic structure, were synthesized on-DNA using a visible light-mediated [2+2] cycloaddition. nih.govresearchgate.netrsc.org This method allows for the creation of a vast library of unique, F(sp3)-rich compounds, each tagged with a specific DNA barcode for easy identification. nih.govrsc.org The inclusion of such scaffolds provides access to an unexplored library of compounds with novel shapes and diverse structures, enhancing the potential for discovering new therapeutic agents. nih.gov

Table 2: Example Components for On-DNA Synthesis of Bicyclo[3.2.0]heptane Analogues This interactive table shows examples of isoxazoline (B3343090) partners used to react with DNA-tagged headpieces to generate diverse library members, as described in the cited research.

Isoxazoline Partner Resulting Feature Reference
5-(pyridin-2-yl) Introduction of a pyridine (B92270) moiety nih.govrsc.org
5-(pyrazidin-2-yl) Introduction of a pyrazine (B50134) moiety nih.govrsc.org
N-Boc-spiro piperidine Inclusion of a protected piperidine spirocycle nih.govrsc.org

Synthetic Utility in Developing Analogues with Modified Structural Properties

The 3-azabicyclo[3.2.0]heptane skeleton is a versatile template for developing structural analogues of known bioactive molecules. By using this scaffold, chemists can create derivatives with modified structural and, consequently, biological properties. d-nb.info This approach is particularly useful for generating conformationally restricted analogues of natural products or existing drugs. d-nb.info

For example, the 1-azabicyclo[3.2.0]heptane core is a key component of carbapenem (B1253116) antibiotics. nih.gov Researchers have synthesized a series of structural analogues of a carbapenem derivative by modifying a side chain attached to the bicyclic core. nih.gov These modifications led to new compounds with varying levels of antimicrobial, antioxidant, and enzyme inhibition activity. nih.gov Similarly, the 2-azabicyclo[3.2.0]heptane skeleton has been used to construct a conformationally restricted analogue of the amino acid proline, demonstrating the scaffold's utility in peptidomimetic design. d-nb.info These examples underscore the value of the azabicyclo[3.2.0]heptane framework as a modular building block for systematically exploring structure-activity relationships.

Advanced Intermediate in the Construction of Nitrogen-Containing Heterocycles

Beyond its use as a rigid scaffold, the 3-azabicyclo[3.2.0]heptane ring system serves as an advanced synthetic intermediate that can be chemically transformed into other important classes of nitrogen-containing heterocycles. acs.org The strained cyclobutane ring can be selectively opened or rearranged to yield different cyclic structures.

A one-step synthesis using an intermolecular [2+2] photocycloaddition between N-benzylmaleimide and various alkenes produces functionalized 3-azabicyclo[3.2.0]heptanes. acs.org These cycloadducts are not merely final products but are valuable intermediates that can be easily converted into bi- and tricyclic analogues of other key heterocycles, including piperidine, morpholine, and piperazine. acs.org This strategic use of the azabicyclo[3.2.0]heptane derivative as a transformable building block provides a powerful and efficient pathway to complex, nitrogen-containing molecules that are highly sought after as advanced building blocks for drug discovery. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol, and how do bicyclic strain considerations influence catalyst selection?

Methodological Answer: The synthesis of bicyclic amines like this compound requires careful selection of catalysts to address ring strain inherent in the bicyclo[3.2.0] system. A multi-step approach is recommended:

Ring Closure : Use transition-metal-catalyzed cyclization (e.g., Pd or Ni catalysts) to form the bicyclic core. Bicyclo[3.2.0] systems exhibit significant strain, favoring catalysts with high Lewis acidity (e.g., BF₃·OEt₂) to stabilize intermediates .

Ethanol Moiety Introduction : Employ nucleophilic substitution or reductive amination, with NaBH₄ or LiAlH₄ as reducing agents, to attach the ethanol group.

Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. Key Considerations :

  • Bicyclic strain increases reactivity; avoid high temperatures to prevent decomposition.
  • Catalysts must balance steric hindrance and electron-deficient sites to accommodate the strained structure .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation and purity assessment:

Technique Parameters Purpose
¹H/¹³C NMR CDCl₃, 400 MHz, TMS referenceConfirm bicyclic structure and ethanol group positioning .
HPLC-MS C18 column, 0.1% TFA in H₂O/MeOH gradientAssess purity (>98%) and detect byproducts.
IR Spectroscopy ATR mode, 4000–400 cm⁻¹Identify N-H (3300 cm⁻¹) and O-H (3500 cm⁻¹) stretches.

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound and guide experimental design?

Methodological Answer: Computational methods reduce trial-and-error in synthesis and functionalization:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify reactive sites. For example, the strained bridgehead C-N bond may exhibit BDEs ~50 kcal/mol lower than unstrained analogs, favoring selective functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents like DMF stabilize transition states).
  • Docking Studies : Predict bioactivity by modeling interactions with biological targets (e.g., enzyme active sites).

Integration with Experimentation : Use COMSOL Multiphysics to couple simulation results with real-time reaction monitoring, enabling adaptive experimental design .

Q. What strategies resolve contradictions in bioactivity data across studies involving azabicyclo derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from variability in:

  • Experimental Conditions : Standardize assays (e.g., MIC testing for antimicrobial studies) using CLSI guidelines .
  • Sample Purity : Implement orthogonal validation (e.g., HPLC-MS + NMR) to rule out impurities as confounding factors.
  • Theoretical Frameworks : Apply quantitative structure-activity relationship (QSAR) models to distinguish intrinsic activity from assay-specific artifacts .

Case Study : If antibacterial results conflict, re-test compounds under controlled oxygen levels to assess redox-mediated activity shifts .

Q. How can researchers establish structure-activity relationships (SARs) for the pharmacological potential of this compound?

Methodological Answer:

Derivatization : Synthesize analogs with modifications to the bicyclic core (e.g., substituents at bridgehead positions) and ethanol chain (e.g., etherification).

In Vitro Screening : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays.

Data Analysis :

  • Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity.
  • Cluster analysis identifies pharmacophore motifs critical for efficacy.

Example : A methyl group at the bridgehead may enhance lipophilicity and blood-brain barrier penetration, as seen in related azabicyclo antidepressants .

Q. What factorial design approaches optimize reaction conditions for scaling up azabicyclo compound synthesis?

Methodological Answer: A 2³ factorial design evaluates three critical factors:

  • Factors : Temperature (30–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
  • Response Variables : Yield, purity, and reaction time.
Run Temp (°C) Catalyst (mol%) Solvent Yield (%)
1305THF62
26015DMF88

Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 50°C, 12 mol% catalyst, DMF) while minimizing side reactions .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.